2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone
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Overview
Description
2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound that features a unique combination of functional groups, including a dichlorobenzyl thioether, an indole ring, and a morpholinoethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative is then subjected to a nucleophilic substitution reaction with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the dichlorobenzyl thioether.
The final step involves the reaction of the dichlorobenzyl thioether with morpholinoethanone under basic conditions to yield the target compound. The reaction conditions typically include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base such as sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH), dimethylformamide (DMF)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The dichlorobenzyl thioether moiety may interact with cellular proteins, leading to the inhibition of key enzymes or signaling pathways. The indole ring is known to interact with various biological targets, including receptors and enzymes, which could contribute to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dichlorobenzyl)thio]quinazolin-4(3H)-one
- 3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulphonyl)-3H-benzimidazole-5-carboxamide
Uniqueness
2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole ring and morpholinoethanone moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-[3-[(2,4-dichlorophenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2S/c22-16-6-5-15(18(23)11-16)14-28-20-12-25(19-4-2-1-3-17(19)20)13-21(26)24-7-9-27-10-8-24/h1-6,11-12H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDJRFCKUVBEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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